molecular formula C19H20N4O3S B7513364 N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide

Katalognummer B7513364
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: AMOBDBIROZCMTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide, also known as K777, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. K777 has been shown to inhibit the activity of multiple enzymes, including FAAH, ABHD6, and ABHD12, which are involved in the metabolism of endocannabinoids and other lipid signaling molecules. In

Wirkmechanismus

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide acts as a non-competitive inhibitor of multiple enzymes involved in lipid metabolism, including FAAH, ABHD6, and ABHD12. By inhibiting these enzymes, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide increases the levels of endocannabinoids and other lipid signaling molecules in the body, which can have a variety of physiological effects. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has also been shown to have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to have a variety of biochemical and physiological effects, including increasing levels of endocannabinoids in the brain, reducing inflammation, and inhibiting the growth of cancer cells. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has also been shown to have analgesic effects, making it a potential treatment for chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in lab experiments is its specificity for multiple enzymes involved in lipid metabolism. This allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, one limitation of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are many potential future directions for the use of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in research. One area of interest is the potential use of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has also been studied for its potential use in treating inflammation and pain associated with arthritis. Additionally, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to have anti-tumor effects, making it a potential treatment for cancer. Further research is needed to fully understand the potential therapeutic applications of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide.
Conclusion
In conclusion, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide, or N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to inhibit multiple enzymes involved in lipid metabolism, which can have a variety of physiological effects. While there are limitations to using N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in lab experiments, its specificity and potential therapeutic applications make it a valuable tool for researchers. Further research is needed to fully understand the potential of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide in treating a variety of diseases and conditions.

Synthesemethoden

The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide involves multiple steps, including the preparation of the pyridine-3-carboxaldehyde starting material, the coupling of this material with imidazole, and the subsequent addition of the sulfonyl chloride and benzamide groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been optimized to yield high purity and high quantities of the compound, making it readily available for research purposes.

Wissenschaftliche Forschungsanwendungen

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the fields of neurology and oncology. In neurology, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to increase levels of endocannabinoids in the brain, which can have anti-inflammatory and analgesic effects. In oncology, N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has been shown to inhibit the growth of cancer cells by targeting enzymes involved in lipid metabolism. N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide has also been studied for its potential use in treating inflammatory bowel disease, diabetes, and cardiovascular disease.

Eigenschaften

IUPAC Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-14(2)27(25,26)17-6-4-3-5-16(17)19(24)22-12-15-7-8-18(21-11-15)23-10-9-20-13-23/h3-11,13-14H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBDBIROZCMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-propan-2-ylsulfonylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.